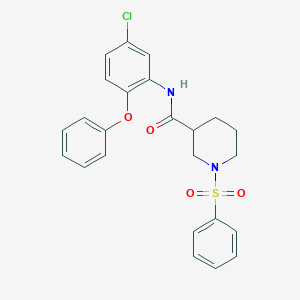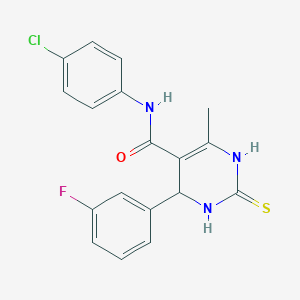![molecular formula C21H31N3O4 B4192247 ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate](/img/structure/B4192247.png)
ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate
説明
Ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate, also known as EBVP, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. EBVP is a piperazine derivative that has a unique chemical structure, making it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is not fully understood, but it is believed to inhibit the activity of enzymes involved in various metabolic pathways. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of β-lactamase, an enzyme that confers resistance to β-lactam antibiotics.
Biochemical and Physiological Effects
ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has also been reported to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Furthermore, ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been found to have low toxicity towards normal cells, making it a potential candidate for drug development.
実験室実験の利点と制限
One of the advantages of using ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate in lab experiments is its broad-spectrum activity against various cancer cells and pathogens. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has also been found to have low toxicity towards normal cells, making it a safer alternative to conventional chemotherapy and antibiotics. However, the synthesis process of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is complex and requires specialized equipment and expertise. Moreover, the low yield of the synthesis process can make it challenging to obtain large quantities of pure ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate.
将来の方向性
There are several future directions for the research on ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate. One of the potential applications of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is in the development of novel anticancer and antifungal drugs. Further studies are needed to elucidate the mechanism of action of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate and its potential targets. Moreover, the optimization of the synthesis process can lead to the development of more efficient and cost-effective methods for producing ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate can provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate is a promising compound that has potential applications in various fields, including drug discovery and development. The synthesis of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate involves a complex process, but its unique chemical structure and broad-spectrum activity make it a valuable candidate for further research. The elucidation of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments can provide valuable insights into the potential applications of ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate.
科学的研究の応用
Ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has been reported to have anticancer, antifungal, and antibacterial properties. ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate has been shown to have potent antifungal activity against Candida albicans, a common fungal pathogen.
特性
IUPAC Name |
ethyl 4-[2-[(4-ethylbenzoyl)amino]-3-methylbutanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-5-16-7-9-17(10-8-16)19(25)22-18(15(3)4)20(26)23-11-13-24(14-12-23)21(27)28-6-2/h7-10,15,18H,5-6,11-14H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBBECWPGSNZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{N-[(4-ethylphenyl)carbonyl]valyl}piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(benzyloxy)carbonyl]-N-(2-phenoxyethyl)phenylalaninamide](/img/structure/B4192172.png)

![{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid](/img/structure/B4192181.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192187.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4192192.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192195.png)
![N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4192197.png)
![4-{5-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4192200.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4192209.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192212.png)
![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4192241.png)
![N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide](/img/structure/B4192254.png)
![N-ethyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4192256.png)